molecular formula C8H10NO3P B3050545 1-Dimethylphosphoryl-3-nitrobenzene CAS No. 26786-59-4

1-Dimethylphosphoryl-3-nitrobenzene

Cat. No.: B3050545
CAS No.: 26786-59-4
M. Wt: 199.14 g/mol
InChI Key: AEOIRUGFEFHTSK-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-3-nitrobenzene is an organic compound characterized by the presence of both a dimethylphosphoryl group and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dimethylphosphoryl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale nitration and acylation reactors. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pressure, and reagent concentrations being key parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Dimethylphosphoryl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Dimethylphosphoryl-3-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-3-nitrobenzene involves its interaction with molecular targets through its nitro and dimethylphosphoryl groups. The nitro group can participate in redox reactions, while the dimethylphosphoryl group can interact with nucleophiles. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions .

Comparison with Similar Compounds

  • 1-Methyl-3-nitrobenzene
  • 1-Chloro-3-nitrobenzene
  • 1-Methoxy-3-nitrobenzene

Comparison: 1-Dimethylphosphoryl-3-nitrobenzene is unique due to the presence of both a nitro group and a dimethylphosphoryl group, which impart distinct chemical properties.

Properties

IUPAC Name

1-dimethylphosphoryl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO3P/c1-13(2,12)8-5-3-4-7(6-8)9(10)11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOIRUGFEFHTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181295
Record name 1-Dimethylphosphoryl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26786-59-4
Record name 1-Dimethylphosphoryl-3-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026786594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Dimethylphosphoryl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-iodo-3-nitrobenzene (2.4 g, 9.6 mmol) in dry 1,4-dioxane (24 ml) in a pressure bottle under nitrogen at room temperature was added dimethylphosphine oxide [WO 2005/009348] (1.5 g, 19.2 mmol), Pd2(dba)3 (0.44 g, 0.48 mmol), Xantphos (0.56 g, 0.96 mmol) and cesium cabonate (4.38 g, 13.5 mmol). The mixture was degassed by bubbling nitrogen into the solution for 10 min. The pressure bottle was closed and heated at 90° C. for 3 h. The solvent was removed under reduced pressure and the residue was purified via Biotage (linear gradient 0-20%, methanol/ethyl acetate; 25M column) to afford title compound 286 as a brown solid (1.52 g, 7.63 mmol, 79%). MS (m/z): 200.1 (M+H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
cesium cabonate
Quantity
4.38 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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